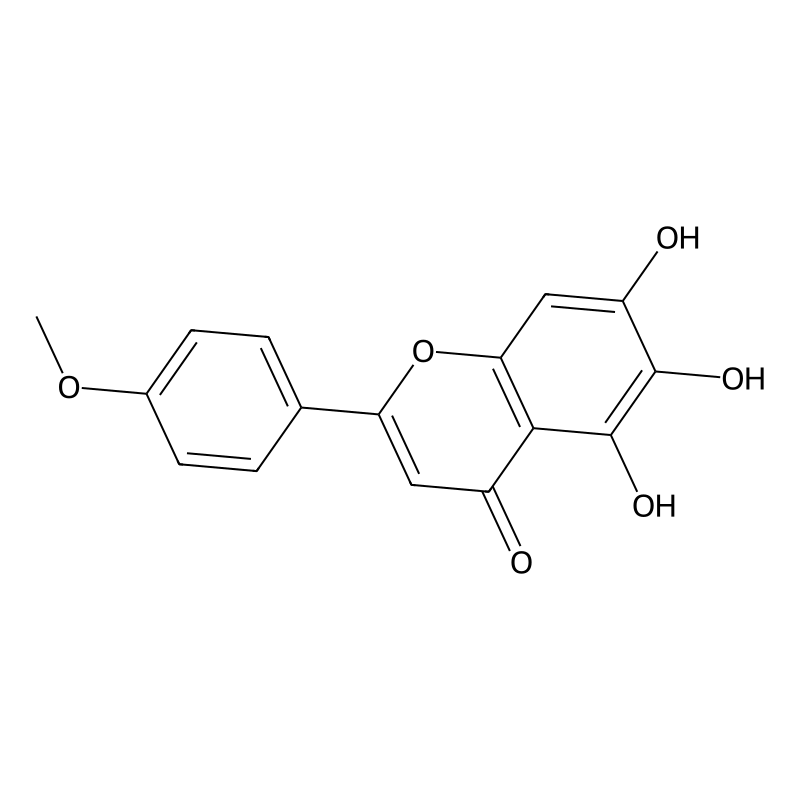

Scutellarein 4'-methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scutellarin 4'-methyl ether is a lesser-known flavone derivative found in some plants, particularly species of Scutellaria (skullcap) []. However, compared to its close relative Scutellarin, scientific research on Scutellarin 4'-methyl ether is scarce. While there is some evidence for potential biological activities, more studies are needed to fully understand its therapeutic applications.

Antioxidant Properties:

Limited in vitro studies suggest that Scutellarin 4'-methyl ether might possess antioxidant properties. One study indicated its ability to scavenge free radicals, potentially offering protection against oxidative stress-related damage []. However, further research is necessary to confirm these findings and explore its potential in vivo (within a living organism).

Other Potential Activities:

There are a few scattered studies hinting at other possible activities of Scutellarin 4'-methyl ether. These include:

Scutellarein 4'-methyl ether is a flavonoid compound characterized by its unique structure, which includes a methoxy group at the 4' position of the scutellarein backbone. Its chemical formula is , and it is known for its diverse biological activities and potential therapeutic applications. This compound is derived from scutellarein, a naturally occurring flavone found in various plants, particularly in the Lamiaceae family.

- Antioxidant properties: The presence of hydroxyl groups allows the compound to scavenge free radicals and protect cells from oxidative damage [].

- Anti-inflammatory effects: Scutellarein 4'-methyl ether might modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes or signaling molecules [].

- Neuroprotective potential: Studies suggest the compound could protect neurons from damage through various mechanisms, including reducing oxidative stress and promoting neurotrophic factors [].

- Methylation: The introduction of the methoxy group at the 4' position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

- Hydrolysis: Under acidic or basic conditions, scutellarein 4'-methyl ether can undergo hydrolysis to yield scutellarein and methanol.

- Glycosylation: It can react with sugar moieties to form glycosides, enhancing its solubility and bioactivity.

These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties.

Scutellarein 4'-methyl ether exhibits significant biological activities, including:

- Antioxidant Properties: This compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Antiacetylcholinesterase Activity: It has been identified as a potential inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease .

- Anti-inflammatory Effects: Studies indicate that scutellarein 4'-methyl ether may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

The synthesis of scutellarein 4'-methyl ether can be achieved through various methods:

- Direct Methylation: Starting from scutellarein, methylation at the 4' position can be performed using methylating agents.

- Protective Group Strategy: A more complex synthesis involves protecting hydroxyl groups using acetic anhydride followed by selective substitution with benzyl bromide . This method allows for high yields and purity.

- Extraction from Natural Sources: Scutellarein 4'-methyl ether can also be isolated from plant sources such as Plectranthus barbatus and certain algae .

Scutellarein 4'-methyl ether has several applications in various fields:

- Pharmaceuticals: Its antiacetylcholinesterase and antioxidant properties make it a candidate for developing drugs targeting neurodegenerative diseases and oxidative stress-related disorders.

- Food Industry: As a natural antioxidant, it can be used to enhance the shelf life and health benefits of food products.

- Cosmetics: Due to its skin-protective properties, it is being explored for use in cosmetic formulations aimed at reducing oxidative damage.

Scutellarein 4'-methyl ether shares structural similarities with several flavonoids. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Scutellarein | Hydroxyl groups at positions 5, 6, and 7 | Parent compound with no methoxy substitution |

| Rosmarinic Acid | Contains a caffeic acid moiety | Exhibits strong antioxidant and anti-inflammatory properties |

| Luteolin | Flavone with hydroxyl groups at positions 3', 4', and 5 | Known for its anti-cancer properties |

| Quercetin | Contains multiple hydroxyl groups | Broad spectrum of biological activities |

Scutellarein 4'-methyl ether is unique due to its specific methoxy substitution pattern, which influences its solubility and biological activity compared to these similar compounds.

O-Methyltransferase-Mediated Biosynthesis Mechanisms

The biosynthesis of scutellarein 4'-methyl ether is primarily catalyzed by flavonoid 4'-O-methyltransferases (F4'OMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl donor and transfer methyl groups to the 4'-hydroxyl position of flavonoid substrates [1] [2]. These enzymes belong to the class II O-methyltransferase family, characterized by larger molecular masses (36-43 kDa) and independence from divalent metal cations such as magnesium [3] [4].

The enzymatic reaction mechanism follows the general pattern for SAM-dependent methyltransferases:

Flavonoid substrate + S-adenosyl-L-methionine → Methylated flavonoid + S-adenosyl-L-homocysteine + H+

Specifically for scutellarein 4'-methyl ether biosynthesis, the reaction proceeds as:

Scutellarein + S-adenosyl-L-methionine → Scutellarein 4'-methyl ether + S-adenosyl-L-homocysteine + H+ [5]

The catalytic mechanism involves His-241 as the catalytic base that deprotonates the acceptor hydroxyl group, facilitating the nucleophilic attack on the methyl group of SAM [6]. The enzyme active sites are characterized by slit-shaped, spacious binding pockets that can accommodate planar flavonoid molecules. Hydrophobic residues such as Trp-14, Leu-18, and Leu-289 contribute to the substrate-binding environment, while Tyr-20 can form hydrogen bonds with the 5-OH group of flavonoid substrates [6].

Research on basil F4'OMTs has revealed that ObFOMT3 and ObFOMT5 can produce scutellarein 4'-methyl ether from scutellarein, with ObFOMT3 yielding mostly hispidulin and smaller amounts of scutellarein 4'-methyl ether, while ObFOMT5 demonstrates both 6- and 4'-O-methylation activities [6]. The substrate specificity data indicate that these enzymes perform optimally with partially methylated flavones rather than unmethylated substrates [6].

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹ × 10⁻³) | kcat/Km (μM⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|---|

| ObFOMT3 | Scutellarein-7-methyl ether | 410 ± 43 | 85 ± 5 | 0.21 | [6] |

| ObFOMT3 | Cirsimaritin | 42 ± 4.2 | 98 ± 2.4 | 2.32 | [6] |

| ObFOMT5 | Scutellarein-7-methyl ether | 36 ± 4.0 | 66 ± 5.2 | 1.81 | [6] |

| MpOMT | Eriodictyol | - | - | - | [7] |

| CrcOMT-2 | Eriodictyol | - | - | High specificity | [7] |

The enzymatic efficiency of F4'OMTs varies significantly depending on the substrate structure. Novel F4'OMTs identified from citrus species, such as CrcOMT-2 and CgtOMT-3, demonstrate high substrate specificity for eriodictyol while showing minimal conversion of naringenin to isosakuranetin, indicating refined substrate discrimination [7].

Genetic Basis of 4'-O-Methylation in Flavonoid Metabolism

The genetic regulation of 4'-O-methylation in flavonoid metabolism involves complex transcriptional control mechanisms that govern the expression of flavonoid 4'-O-methyltransferase genes. These genes are typically organized into multigene families with distinct expression patterns and enzymatic properties [8] [9].

The transcriptional regulation of flavonoid biosynthesis pathways is primarily controlled by MYB-bHLH-WD40 (MBW) transcriptional complexes. R2R3-type MYB transcription factors are particularly important regulators, with the MYB-B group primarily regulating early biosynthetic genes (EBGs) that control flavonol and flavone biosynthesis, while the MYB-C group regulates late biosynthetic genes (LBGs) involved in anthocyanin and proanthocyanidin production [9] [10].

The bHLH transcription factors form crucial components of these regulatory complexes. These proteins bind to E/G box (CANNTG/CACGTG) or AN1-like motifs (CAGATG and CATCTG) in the promoter regions of target genes [10]. Studies have demonstrated that specific bHLH proteins can activate multiple genes involved in flavonoid biosynthesis simultaneously. For example, DcTT8 promotes the expression of F3'H and UFGT genes, leading to increased anthocyanin accumulation [9].

The genetic architecture of flavonoid O-methyltransferase genes reveals significant diversity within plant genomes. In Glycine max, thirty-eight O-methyltransferases from different plants have been characterized to catalyze flavonoid O-methylation, typically targeting the 3, 7, 8, 3', and 4'-hydroxyl positions of flavonoids [8]. Phylogenetic analysis reveals that these genes are organized into distinct clades, with GmOMT6, 11, 14, and 18 sharing greater than 95% protein identity and clustering with flavonoid 3'-OMTs [8].

The regulation of O-methyltransferase gene expression is also influenced by environmental factors and developmental stages. Many FOMTs have been reported as stress-induced and tissue-specific enzymes [11]. The expression patterns of these genes correlate with the accumulation of specific methylated flavonoids, suggesting that transcriptional control plays a crucial role in determining the final metabolite profiles [12].

| Gene Family | Number of Members | Species | Predicted OMTs | Reference |

|---|---|---|---|---|

| Citrus OMTs | 58 | Citrus species | 58 | [8] |

| Vitis OMTs | 47 | Vitis vinifera | 47 | [8] |

| Populus OMTs | 26 | Populus trichocarpa | 26 | [8] |

| Gossypium OMTs | 82/55/55 | G. hirsutum/G. arboreum/G. raimondii | Multiple | [8] |

The genetic diversity within O-methyltransferase gene families is further exemplified by the identification of multiple paralogs with specialized functions. In Medicago truncatula, seven isoflavone OMTs (MtIOMT1-7) have been characterized, each with distinct regioselectivity and substrate preferences [11]. Similarly, studies in Solanum habrochaites identified four flavonol OMTs (ShMOMT1-4) with varying enzymatic properties [11].

Substrate Specificity of Flavonoid 4'-O-Methyltransferases

The substrate specificity of flavonoid 4'-O-methyltransferases represents a critical determinant of the final methylation patterns observed in plant flavonoids. These enzymes demonstrate remarkable selectivity for both the flavonoid backbone structure and the specific hydroxyl groups that serve as methyl acceptors [2] [13] [7].

Flavonoid 4'-O-methyltransferases typically exhibit broad substrate acceptance within the flavonoid family but with distinct preferences for specific structural features. The enzyme catalyzes the 4'-methylation of naringenin as a primary substrate, but also demonstrates activity toward apigenin, quercetin, daidzein, and genistein in vitro [5]. However, the catalytic efficiency varies dramatically among these substrates, with some enzymes showing thousand-fold differences in kcat/Km values [14].

Structural analysis reveals that substrate recognition involves multiple molecular interactions within the enzyme active site. The substrate-binding pocket accommodates the planar structure of flavonoids through hydrophobic interactions, while specific amino acid residues determine regioselectivity. Research on sweet basil F4'OMTs has identified key residues that control the switch between 6- and 4'-O-methylation activities. Residues Met-296 and Thr-292 in ObFOMT4 corresponding to Val-296 and Ile-292 in ObFOMT3 play crucial roles in determining regioselectivity [6].

The substrate specificity is further influenced by the methylation state of the flavonoid substrate. Many F4'OMTs perform optimally with partially methylated flavones rather than unmethylated substrates [6]. For example, scutellarein-7-methyl ether serves as an excellent substrate for multiple F4'OMTs, with kinetic parameters demonstrating high catalytic efficiency [6]. This preference for pre-methylated substrates suggests that methylation occurs in a specific sequence during flavonoid biosynthesis.

Studies on engineered F4'OMTs have revealed that substrate specificity can be modified through targeted amino acid substitutions. The MpOMT S142V mutant demonstrated remarkably increased preference for eriodictyol compared to the wild-type enzyme [13]. This directed evolution approach identified specific residues (F115, F133, and S142) that significantly affect substrate conversion rates [15].

| Enzyme | Preferred Substrate | Km (μM) | Specific Activity | Substrate Inhibition | Reference |

|---|---|---|---|---|---|

| ObFOMT3 | Cirsimaritin | 42 ± 4.2 | High | None reported | [6] |

| ObFOMT4 | Ladanein | 54 ± 6 | High | None reported | [6] |

| ObFOMT5 | Scutellarein-7-methyl ether | 36 ± 4.0 | High | None reported | [6] |

| MpOMT S142V | Eriodictyol | - | Increased | None reported | [13] |

| PfOMT3 | Chrysin | 1.31 | Highest affinity | None reported | [16] |

The kinetic characterization of flavonoid 4'-O-methyltransferases reveals diverse catalytic properties among different enzymes. PfOMT3 from Perilla shows the highest affinity for chrysin with a KM value of 1.31 μM, while demonstrating lower KM values for apigenin compared to other flavonoids [16]. The enzyme demonstrates regiospecific 7-O-methylation of flavonoids, indicating that different OMTs can have distinct regioselectivities even within the same plant species [3].

The substrate specificity is also influenced by the cofactor requirements and reaction conditions. F4'OMTs typically require SAM as the methyl donor, with KM values for SAM ranging from 21 to 78 μM, which are significantly higher than those observed for F7OMTs [6]. This difference in SAM affinity may serve as a regulatory mechanism controlling the relative rates of different methylation reactions within the same plant tissue.